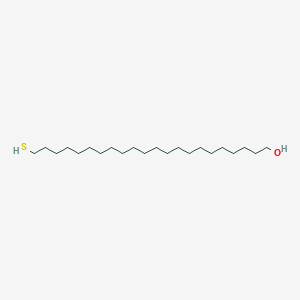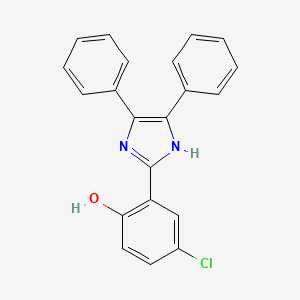![molecular formula C24H26N4O2 B14267840 N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide CAS No. 139062-05-8](/img/structure/B14267840.png)
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by the presence of two aminophenyl groups attached to a benzene-1,3-dicarboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide typically involves a multi-step process. One common method includes the reaction of benzene-1,3-dicarboxylic acid with 2-(4-aminophenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pH, and solvent composition. The scalability of the synthesis process is crucial for producing the compound in large quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N1,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(4-aminophenyl)-1,3-bis(aminomethyl)benzene dihydrochloride
- N,N’-Bis(2-aminophenyl)oxamide
- N,N’-Bis(4-nitro-benzylidene)-benzene-1,4-diamine
Uniqueness
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide stands out due to its specific structural arrangement, which imparts unique chemical and physical properties
Eigenschaften
CAS-Nummer |
139062-05-8 |
|---|---|
Molekularformel |
C24H26N4O2 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-N,3-N-bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H26N4O2/c25-21-8-4-17(5-9-21)12-14-27-23(29)19-2-1-3-20(16-19)24(30)28-15-13-18-6-10-22(26)11-7-18/h1-11,16H,12-15,25-26H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
WWCWSELUJKTWAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N)C(=O)NCCC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)


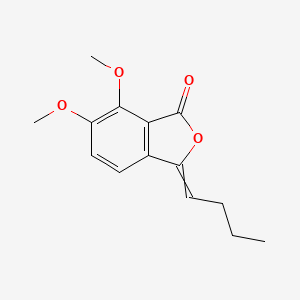
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)

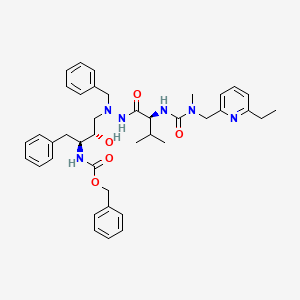

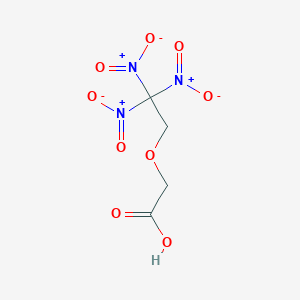
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
